REACTION_CXSMILES
|
C([O:4][C:5]1[CH:16]=[CH:15][C:8]([O:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:6]=1)(=O)C.C[O-].[Na+].Cl>CO>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.512 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(OCC(=O)OC)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
0.364 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate for three times
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.004 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |